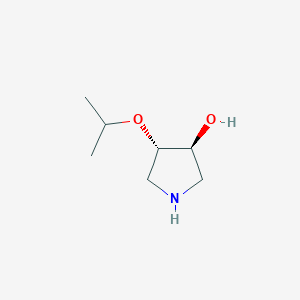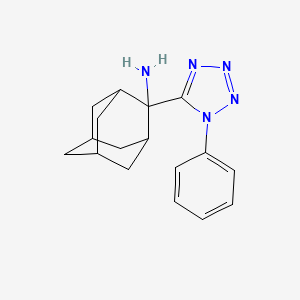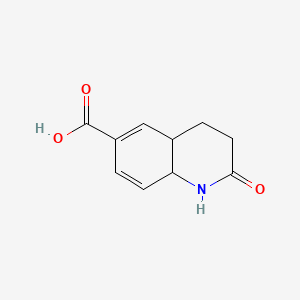
a-D-Glucosyl hesperidin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-D-Glucosyl hesperidin is a water-soluble form of hesperidin, a flavonoid found in many citrus plants . It is a synthetic derivative of hesperidin and is more readily absorbed by the skin . It has antioxidant properties and can improve the skin’s barrier function . It also has skin-soothing benefits and can improve the appearance of uneven skin tone . It is used in skincare products and as a food additive .
Synthesis Analysis
This compound is synthesized by a saccharide-transferring enzyme in a liquid containing hesperidin and α-glucosyl saccharide . The α-glycosyl hesperidin is easily recovered from the reaction mixture with a synthetic macroporous resin . It is superior in water-solubility, substantially tasteless and odorless, free of toxicity, and readily hydrolyzable in vivo into hesperidin and D-glucose .Molecular Structure Analysis
The molecular formula of this compound is C34H44O20 . The LC-MS/MS profiles of hesperidin glycosides showed the important fragments at m/z ratios of 345.21 (added glucose to glucose of rutinose in HG 1) and 687.28 (added maltose to glucose of rutinose in HG 2), confirming that the structures of HG 1 and HG 2 were α-glucosyl hesperidin and α-maltosyl hesperidin, respectively .Chemical Reactions Analysis
Enzymatic synthesis converts substrates into products using enzymes as catalysts . Substrate bias and specificity are key to improving substrate conversion . The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .Physical and Chemical Properties Analysis
This compound is a flavonoid derived from citrus fruits with commendable antioxidative attributes . Its profound applicability in studying cardiovascular ailments, notably atherosclerosis, marks it as an indispensable therapeutic compound .作用机制
Hesperidin has anti-inflammatory and antioxidant properties that contribute to its therapeutic effects in various diseases . It has multiple biological effects to prevent diseases such as cardiovascular disease, diabetes, and cancer . In addition, it has positive effects on toxicities caused by drugs, metals, and chemicals .
安全和危害
未来方向
Given the challenges associated with plant extraction, such as low conversion rates and the potential for environmental pollution with chemical synthesis, enzymatic synthesis is a promising direction . Enzymatic synthesis methods of a-D-Glucosyl hesperidin and other glucoside compounds are being reviewed and optimized .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of a-D-Glucosyl hesperidin involves the glycosylation of hesperidin with glucose. This can be achieved through the use of enzymatic or chemical methods.", "Starting Materials": [ "Hesperidin", "Glucose", "Enzyme (if using enzymatic method)", "Solvent (if using chemical method)" ], "Reaction": [ "Enzymatic method:", "- Dissolve hesperidin and glucose in a buffer solution", "- Add enzyme and incubate at a specific temperature and pH", "- Purify the product using chromatography", "Chemical method:", "- Dissolve hesperidin and glucose in a suitable solvent", "- Add a catalyst such as trifluoromethanesulfonic acid", "- Heat the mixture to a specific temperature", "- Purify the product using chromatography" ] } | |
CAS 编号 |
134065-26-2 |
分子式 |
C34H44O20 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B1181570.png)
![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181573.png)
![4-(3-Anilinoimidazo[1,2-a]pyrimidin-2-yl)-2,6-dimethoxyphenol](/img/structure/B1181575.png)

![4-(3-Anilinoimidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B1181577.png)
